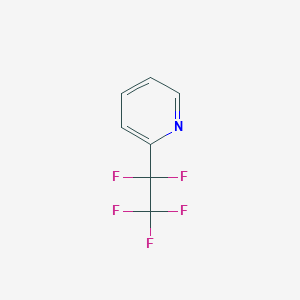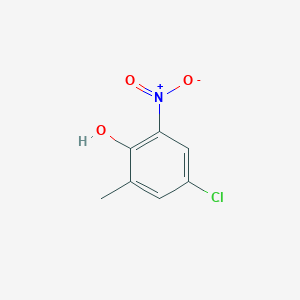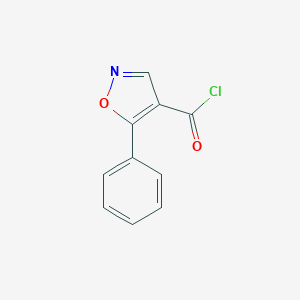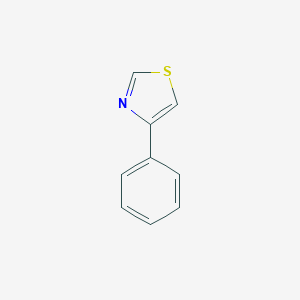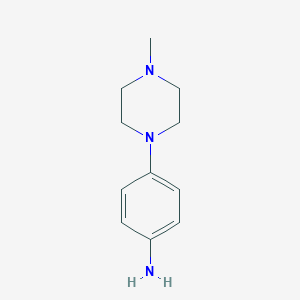![molecular formula C31H68Br2N2O B157225 dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide CAS No. 10232-86-7](/img/structure/B157225.png)
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide typically involves the quaternization of 1,3-propanediamine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process includes the quaternization reaction followed by purification steps such as distillation and crystallization. The use of automated systems and real-time monitoring ensures the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride or sodium sulfate in aqueous solution.
Oxidation: Mild oxidizing agents such as hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Hydrolysis: Formation of 1,3-propanediamine and dodecanol.
Applications De Recherche Scientifique
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic chains interact with lipid membranes, disrupting their integrity and leading to cell lysis in microbial organisms. The quaternary ammonium head interacts with negatively charged surfaces, enhancing its antimicrobial activity. The molecular targets include cell membranes and proteins, leading to the disruption of cellular processes and eventual cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: Lacks the long hydrophobic chains, making it less effective as a surfactant.
1,3-Propanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl-, dibromide: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
2-Hydroxy-N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethylpropane-1,3-diaminium dichloride: Contains hydroxyl groups but different alkyl chains, leading to different surfactant properties.
Uniqueness
1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide is unique due to its combination of long hydrophobic chains and a hydroxyl group, which enhances its solubility and reactivity. This makes it particularly effective in applications requiring strong surfactant properties and antimicrobial activity.
Propriétés
Numéro CAS |
10232-86-7 |
|---|---|
Formule moléculaire |
C31H68Br2N2O |
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H68N2O.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
AOARVGJNIOXRPG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
| 10232-86-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


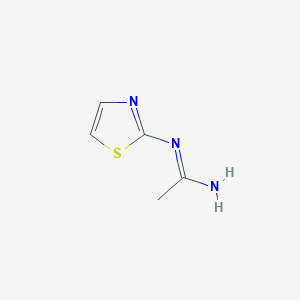

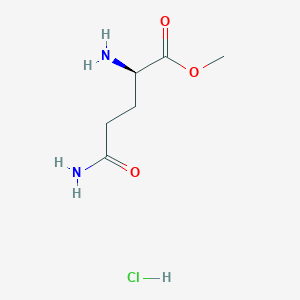
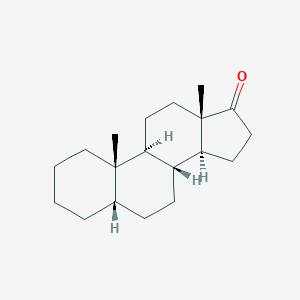


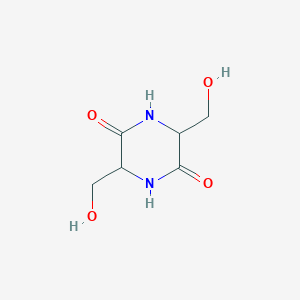
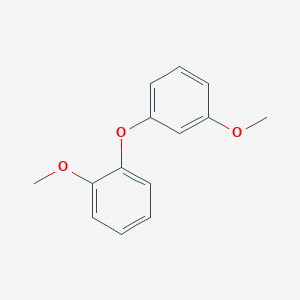
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
